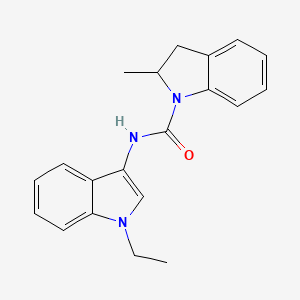

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide involves a one-pot, three-component Fischer indolisation followed by N-alkylation. This procedure is rapid, operationally straightforward, and generally high yielding. The reaction typically involves aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient. Additionally, the use of robust, clean, high-yielding processes ensures minimal by-products and high selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl hal

Activité Biologique

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, integrating findings from recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include indole derivatives, which are known for their diverse biological activities. The structural characteristics of the compound suggest that it may interact with various biological targets due to the presence of both indole and carboxamide functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines such as HeLa, MCF-7, and HT-29. The mechanism often involves:

- Induction of Apoptosis : Compounds with similar structures have been observed to induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .

- Cell Cycle Arrest : Some indole derivatives cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

The following table summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(1-methyl-1H-indol-3-yl)-2-(1H-pyrazolyl)acetamide | HeLa | 0.52 |

| N-(1-methyl-1H-indol-3-yl)-2-(1H-pyrazolyl)acetamide | MCF-7 | 0.34 |

| N-(1-methyl-1H-indol-3-yl)-2-(1H-pyrazolyl)acetamide | HT-29 | 0.86 |

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity . Some indole derivatives have been shown to have significant effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Methuosis : Some indole derivatives induce a form of cell death known as methuosis, characterized by vacuolation and cytotoxicity independent of apoptosis pathways .

- Inflammatory Response Modulation : Certain derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating cancer-related inflammation .

Case Studies

A notable study evaluated the effects of various indole-based compounds on human cancer cell lines. The results indicated that modifications at specific positions on the indole ring significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, one derivative exhibited an IC50 value as low as 10 nM against A549 lung cancer cells, demonstrating its potency .

Propriétés

IUPAC Name |

N-(1-ethylindol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-3-22-13-17(16-9-5-7-11-19(16)22)21-20(24)23-14(2)12-15-8-4-6-10-18(15)23/h4-11,13-14H,3,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXZUGSTBVEBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3C(CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.